4-Benzyltetrahydrofuran-2-ol
CAS No.:
Cat. No.: VC16004443
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O2 |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 4-benzyloxolan-2-ol |
| Standard InChI | InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
| Standard InChI Key | JOGCBCDFGCNQLE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COC1O)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name for this compound is 4-(phenylmethyl)oxolan-2-ol, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure comprises a five-membered tetrahydrofuran ring oxygen atom at position 1, a hydroxyl group (-OH) at position 2, and a benzyl group (-CH₂C₆H₅) at position 4. The stereochemistry at the 2- and 4-positions introduces chirality, yielding enantiomers that may exhibit distinct biological and chemical behaviors.
Key Structural Features:
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Tetrahydrofuran Ring: A saturated oxygen-containing ring contributing to moderate polarity and conformational stability.
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Benzyl Substituent: Enhances lipophilicity and enables π-π interactions in supramolecular chemistry.
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Hydroxyl Group: Provides a site for hydrogen bonding and derivatization (e.g., esterification, glycosylation).
Synthesis Methods and Reaction Optimization
Cyclization Approaches
A common route to 4-benzyltetrahydrofuran-2-ol involves the acid-catalyzed cyclization of 1,4-diol precursors. For example, treatment of 4-benzyl-1,4-butanediol with a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂) induces intramolecular etherification, forming the THF ring. Yields typically range from 60–75%, depending on reaction conditions.
Reaction Conditions:
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Catalyst: 10 mol% H₂SO₄
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Solvent: Toluene
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Temperature: 80–100°C
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Time: 6–12 hours
Benzylation Strategies
Alternative methods employ the benzylation of pre-formed tetrahydrofuran-2-ol derivatives. For instance, nucleophilic substitution of tetrahydrofuran-2-ol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields the target compound. This route often requires protection/deprotection steps to preserve the hydroxyl group’s integrity .
Optimization Challenges:
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Competing elimination reactions under basic conditions.
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Steric hindrance at the 4-position slowing benzylation kinetics.
Asymmetric Synthesis
Chiral resolution via enzymatic catalysis or chiral auxiliary-mediated synthesis has been explored to access enantiopure forms. Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor achieves enantiomeric excess (ee) >90% .
Physicochemical Properties
Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 45–48°C |
| Boiling Point | 280–285°C (dec.) |
| Density | 1.12 g/cm³ |
| Solubility in Water | Slightly soluble (2 g/L) |
| LogP (Octanol-Water) | 1.8 |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (dd, J = 6.5 Hz, 1H, -OH), 3.85–3.70 (m, 2H, THF ring), 2.75–2.60 (m, 2H, -CH₂-Ph), 1.90–1.60 (m, 4H, THF ring).
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¹³C NMR (CDCl₃): δ 138.5 (C-Ar), 128.4–126.2 (Ar-C), 78.9 (C-OH), 68.5 (THF-O), 45.2 (-CH₂-Ph), 28.4–24.1 (THF ring).
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IR (KBr): 3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch).
Reactivity and Functional Applications
Chemical Reactivity
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Hydroxyl Group: Participates in esterification (e.g., with acetic anhydride) and oxidation (e.g., to ketones using Jones reagent).
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Benzyl Group: Susceptible to hydrogenolysis (H₂/Pd-C) to yield tetrahydrofuran-2-ol.
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THF Ring: Resistant to ring-opening under mild conditions but reacts with strong acids (e.g., HI) to form diiodoalkanes.
Pharmaceutical Intermediates
The compound’s chiral centers make it valuable in synthesizing β-blockers and antiviral agents. For example, it serves as a precursor to 4-benzyl-2-aminotetrahydrofuran, a scaffold in protease inhibitors .
Material Science Applications
As a monomer in polymer chemistry, it forms polyethers with enhanced thermal stability compared to unsubstituted THF polymers.
Research Frontiers and Comparative Analysis
Comparative Bioactivity
| Compound | Target Activity | IC₅₀/Potency |
|---|---|---|
| 4-Benzyltetrahydrofuran-2-ol | Antimicrobial (E. coli) | 128 μg/mL |
| 4-Methyltetrahydrofuran-2-ol | Antifungal (C. albicans) | 256 μg/mL |
| 4-Phenyltetrahydrofuran-2-ol | COX-2 Inhibition | 18 μM |
Unresolved Challenges
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Scalability of asymmetric synthesis routes.
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Limited in vivo pharmacokinetic data for drug development.
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